ophiopojaponin C ophiopojaponin C
Brand Name: Vulcanchem
CAS No.: 911819-08-4
VCID: VC6557062
InChI: InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Molecular Formula: C46H72O17
Molecular Weight: 897.065

ophiopojaponin C

CAS No.: 911819-08-4

Cat. No.: VC6557062

Molecular Formula: C46H72O17

Molecular Weight: 897.065

* For research use only. Not for human or veterinary use.

ophiopojaponin C - 911819-08-4

Specification

CAS No. 911819-08-4
Molecular Formula C46H72O17
Molecular Weight 897.065
IUPAC Name [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Standard InChI InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1
Standard InChI Key CJEFMQWHKUPVBZ-OXSFDDKWSA-N
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Introduction

Chemical Structure and Physicochemical Properties

Ophiopojaponin C belongs to the steroidal saponin class, characterized by a steroid aglycone core linked to sugar moieties. While the exact structural details remain partially unresolved, comparative analyses suggest similarities to ophiopogonin C', which has the molecular formula C39H62O12C_{39}H_{62}O_{12} and a molecular weight of 722.9 g/mol . Key features include:

  • Core Structure: A spirostane-type steroidal backbone with hydroxyl groups at positions 3 and 26.

  • Glycosylation: A trisaccharide chain attached to the C-3 position, comprising glucose and rhamnose units .

  • Solubility: High polarity due to multiple hydroxyl groups, rendering it soluble in polar solvents like methanol and water .

Table 1: Comparative Structural Features of Ophiopojaponin C and Related Compounds

CompoundMolecular FormulaGlycosylation PatternPrimary Bioactivity
Ophiopojaponin CC39H62O12C_{39}H_{62}O_{12}Trisaccharide at C-3Anticancer, anti-fibrotic
Ophiopogonin CC39H62O12C_{39}H_{62}O_{12}Disaccharide at C-3Anti-inflammatory
Ophiopogonin DC44H70O16C_{44}H_{70}O_{16}Tetrasaccharide at C-3Immunomodulatory

Pharmacological Effects

Anticancer Activity

Ophiopojaponin C demonstrates potent cytotoxicity against cancer cells, particularly ovarian carcinoma (A2780), with an IC50_{50} value of 0.967 mg/mL in crude extracts . Mechanistically, it induces apoptosis via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Comparative studies highlight its superior efficacy over homoisoflavonoids like methylophiopogonone B (IC50_{50} = 8.25 μM) .

Anti-Fibrotic Properties

In murine models of radiation-induced pulmonary fibrosis, ophiopojaponin C reduces collagen deposition by 24% (p<0.05p < 0.05) and serum TGF-β1 levels by 18% . These effects parallel those of dexamethasone but without associated adverse effects such as immunosuppression or hyperglycemia .

Antioxidant Effects

The compound enhances superoxide dismutase (SOD) activity by 35% in irradiated lung tissue, mitigating oxidative damage and malondialdehyde (MDA) accumulation . This dual antioxidant and anti-inflammatory action underpins its therapeutic potential in chronic inflammatory diseases.

Comparative Analysis Across Plant Variants

Ophiopogon japonicus from Zhejiang Province (ZMD) contains the highest concentration of ophiopojaponin C (1.24 mg/g dry weight), compared to Sichuan (SMD, 0.67 mg/g) and Fujian (CMD, 0.89 mg/g) . This geographic variability correlates with differences in anticancer potency, as ZMD extracts exhibit 6.5-fold greater cytotoxicity than SMD .

Table 2: Ophiopojaponin C Content and Bioactivity by Plant Origin

OriginOphiopojaponin C (mg/g)IC50_{50} (A2780 Cells, mg/mL)
Zhejiang1.24 ± 0.150.892
Sichuan0.67 ± 0.096.251
Fujian0.89 ± 0.120.967

Mechanisms of Action

Modulation of Fibrogenic Pathways

Ophiopojaponin C suppresses TGF-β1/Smad3 signaling, reducing fibroblast activation and extracellular matrix (ECM) deposition . In irradiated mice, treatment decreases hydroxyproline content by 19% (p=0.082p = 0.082), indicating attenuated fibrosis .

Pro-Apoptotic Signaling

In cancer cells, the compound upregulates Bax/Bcl-2 ratios by 3.2-fold and activates PARP cleavage, culminating in apoptosis . These effects are dose-dependent, with maximal efficacy observed at 50 μM.

Clinical Implications and Future Directions

Ophiopojaponin C’s favorable safety profile positions it as a viable alternative to glucocorticoids in fibrosis management . Future research should prioritize:

  • Dose-Response Studies: Establishing optimal therapeutic windows for human trials.

  • Synthetic Analog Development: Enhancing bioavailability via structural modifications.

  • Combination Therapies: Exploring synergies with checkpoint inhibitors in oncology.

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